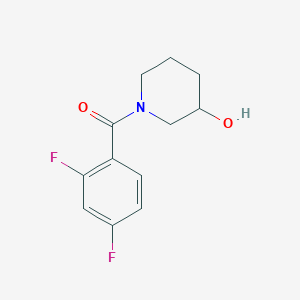

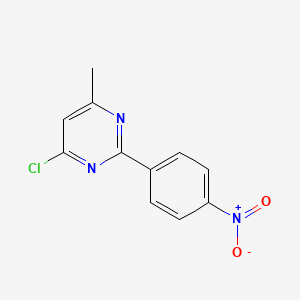

![molecular formula C16H19NO B1462662 N-[(Naphthalen-2-yl)methyl]oxan-4-amine CAS No. 1153225-29-6](/img/structure/B1462662.png)

N-[(Naphthalen-2-yl)methyl]oxan-4-amine

概要

説明

“N-[(Naphthalen-2-yl)methyl]oxan-4-amine” is a complex organic compound. It likely contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The “oxan-4-amine” part suggests the presence of an oxane (a type of ether) and an amine group.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving naphthalen-2-ol Mannich bases .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the naphthalene, oxane, and amine groups. Naphthalene has a planar structure consisting of two fused benzene rings .Chemical Reactions Analysis

Naphthalen-2-ol Mannich bases have been known to react with β-aminoacrylonitriles and methyl 3-morpholinoacrylate as products of [4+2] cycloaddition of push-pull olefins to the corresponding 1,2-naphthoquinone 1-methide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, naphthalene is a colorless, crystalline solid .科学的研究の応用

Naphthalen-2-yl 1- (benzamido (diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate

- Summary of Application : This compound was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), using diethyl (α-azido (benzamido)methyl)phosphonate as a dipole and 2- naphthyl propiolate as a dipolarophile .

- Methods of Application : The compound was prepared under dehydrating operating conditions of neutral pH, with an overall yield of 85% .

- Results or Outcomes : The structure of the new compound was fully characterized by 1D (31 P, 1 H-, 13 C-) and 2D (1 H- 1 H and 1 H-, 13 C-) NMR spectroscopy, IR, and HRMS .

X-ray Structure Determination of Naphthalen-2-yl 1- (Benzamido (diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate

- Summary of Application : The crystal structure of this compound was determined by single-crystal X-ray diffraction .

- Methods of Application : The compound crystallizes in the monoclinic system, space group P21/c .

- Results or Outcomes : The naphthalene system is almost planar and makes dihedral angles of 67.1 (2)° and 63.9 (2)° with the triazole ring and the phenyl cycle, respectively .

Naphthalen-2-yl 1- (benzamido (diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate

- Summary of Application : This compound was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), using diethyl (α-azido (benzamido)methyl)phosphonate as a dipole and 2- naphthyl propiolate as a dipolarophile .

- Methods of Application : The compound was prepared under dehydrating operating conditions of neutral pH, with an overall yield of 85% .

- Results or Outcomes : The structure of the new compound was fully characterized by 1D (31 P, 1 H-, 13 C-) and 2D (1 H- 1 H and 1 H-, 13 C-) NMR spectroscopy, IR, and HRMS .

Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride

- Summary of Application : This compound has been studied for its potential neuroprotective effects on ischaemia/reperfusion (I/R) brain injury .

- Methods of Application : A mouse brain ischaemia model was used, induced by 2 h of middle cerebral artery occlusion followed by 24 h of reperfusion .

- Results or Outcomes : The compound significantly improved neurological deficits and brain oedema and suppressed I/R-induced apoptosis. It also significantly attenuated I/R-induced inflammation and oxidative stress .

Naphthalen-2-yl 1- (benzamido (diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate

- Summary of Application : This compound was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), using diethyl (α-azido (benzamido)methyl)phosphonate as a dipole and 2- naphthyl propiolate as a dipolarophile .

- Methods of Application : The compound was prepared under dehydrating operating conditions of neutral pH, with an overall yield of 85% .

- Results or Outcomes : The structure of the new compound was fully characterized by 1D (31 P, 1 H-, 13 C-) and 2D (1 H- 1 H and 1 H-, 13 C-) NMR spectroscopy, IR, and HRMS .

Crystal structure of naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)

Safety And Hazards

特性

IUPAC Name |

N-(naphthalen-2-ylmethyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-2-4-15-11-13(5-6-14(15)3-1)12-17-16-7-9-18-10-8-16/h1-6,11,16-17H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYJCTVFCCNTPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NCC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(Naphthalen-2-yl)methyl]oxan-4-amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-Cyclopropylethyl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1462584.png)

![2-{[Ethyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1462586.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1462590.png)

![6-[Methyl(thiolan-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1462592.png)

![4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1462596.png)

amine](/img/structure/B1462599.png)